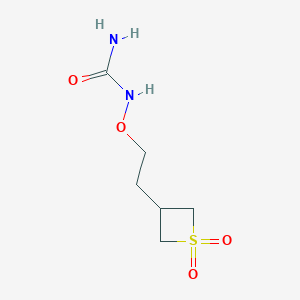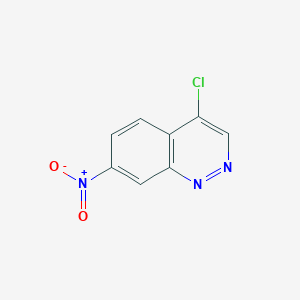
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate is a chemical compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Méthodes De Préparation
The synthesis of Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate involves several steps. One common synthetic route includes the reaction of 2-formyl-6-nitrobenzoic acid with methanol in the presence of a catalyst to form the desired ester . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar principles, often utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate can be compared with other similar compounds, such as:
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: This compound has a similar structure but contains a trifluoromethyl group, which can significantly alter its reactivity and applications.
Methyl nicotinate: A simpler ester of niacin, used primarily in topical preparations for muscle and joint pain. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and selectivity, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H13NO4 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
methyl 2-formyl-6-(4-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-11-5-3-10(4-6-11)13-8-7-12(15(18)20-2)14(9-17)16-13/h3-9H,1-2H3 |
Clé InChI |
KWXAORSAEXBRDK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
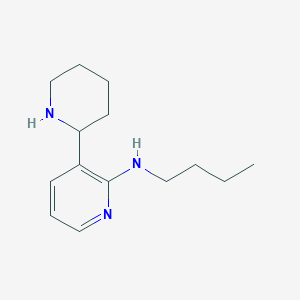


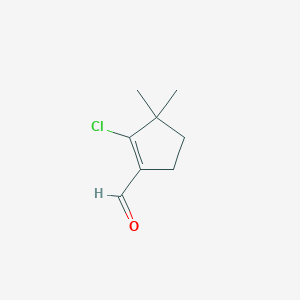
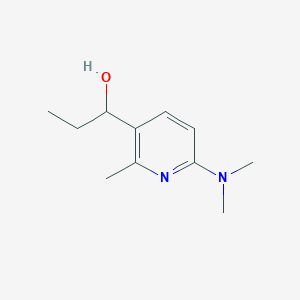
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
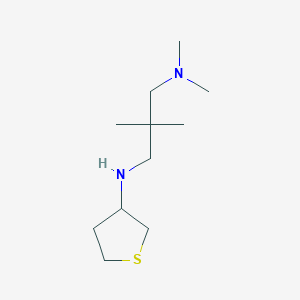
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)
![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
